2-Chloro-4,6-difluorobenzonitrile
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Description
“2-Chloro-4,6-difluorobenzonitrile” is a chemical compound with the molecular formula C7H2ClF2N . It has a molecular weight of 173.55 g/mol . The IUPAC name for this compound is 2-chloro-4,6-difluorobenzonitrile .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 2,6-difluorobenzonitrile can be produced by treating 2,6-dichlorobenzonitrile with potassium fluoride in sulfolane . A method of preparing a benzonitrile, which could potentially be adapted for the synthesis of 2-Chloro-4,6-difluorobenzonitrile, involves reacting a benzoyl chloride with an alkanesulphonyltrichlorophosphazene .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4,6-difluorobenzonitrile” includes a benzene ring with two fluorine atoms, one chlorine atom, and a nitrile group attached . The InChI code for this compound is InChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H
.
Physical And Chemical Properties Analysis
“2-Chloro-4,6-difluorobenzonitrile” has a molecular weight of 173.55 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 172.9843831 g/mol . Its topological polar surface area is 23.8 Ų .
Scientific Research Applications
Pharmaceuticals
“2-Chloro-4,6-difluorobenzonitrile” is used in the pharmaceutical industry. It can be used as a precursor in the synthesis of various pharmaceutical compounds. For example, it can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid , which is a valuable intermediate for the synthesis of medicines, including antibacterials .
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid was achieved from the commercially available 4-chloro-3,5-difluorobenzonitrile . This synthesis involved a reaction sequence including nitration, selective reduction, diazotisation, and chlorination .
Synthesis of Biologically Active Compounds
Fluoroarenes, such as “2-Chloro-4,6-difluorobenzonitrile”, are versatile components of many synthetic biologically active compounds . They can be used as precursors in the synthesis of these compounds.
Synthesis of 2-(N,N-Dialkylamino)benzylamines
2-Fluorobenzonitrile, a compound related to “2-Chloro-4,6-difluorobenzonitrile”, reacts with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines . It’s possible that “2-Chloro-4,6-difluorobenzonitrile” could be used in a similar manner.
properties
IUPAC Name |
2-chloro-4,6-difluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVOCMSJCGQNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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